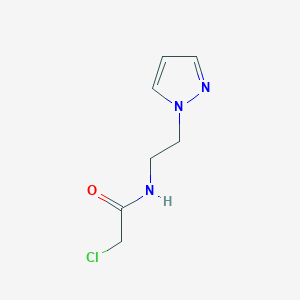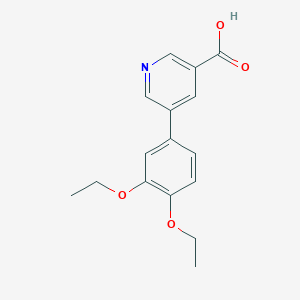![molecular formula C15H18N2O2S B7588290 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide, also known as DMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMB belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antifungal agents. However, the unique structure of DMB has shown promising results in various research studies, making it an interesting compound to investigate.
作用机制
The mechanism of action of 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called nicotinamide adenine dinucleotide phosphate (NADPH) oxidase. NADPH oxidase is responsible for generating reactive oxygen species (ROS) in the body, which play a role in inflammation and other diseases. By inhibiting NADPH oxidase, this compound can reduce ROS levels and inflammation in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to improve gut barrier function by increasing the expression of tight junction proteins in the gut epithelium. In addition, this compound has been shown to improve glucose tolerance by increasing insulin sensitivity and reducing hepatic glucose production.
实验室实验的优点和局限性
One of the major advantages of using 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized in a few steps from commercially available starting materials. Additionally, this compound has shown promising results in various research studies, making it an interesting compound to investigate. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can reduce inflammation and oxidative stress in the brain, which are key factors in the development of these diseases. Another area of interest is its potential in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to reduce inflammation and improve gut barrier function, which may be beneficial in these diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
合成方法
The synthesis of 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide involves a multistep process starting from 2,5-dimethylaniline. The first step involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonylurea intermediate. Reduction of the nitro group with iron powder and hydrochloric acid followed by deprotection of the Boc group with trifluoroacetic acid results in the formation of this compound.
科学研究应用
3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in treating inflammatory bowel disease (IBD). Studies have shown that this compound can reduce inflammation and improve gut barrier function in IBD animal models. It has also been investigated for its potential in treating metabolic disorders such as type 2 diabetes and obesity. This compound has been shown to improve glucose tolerance and reduce weight gain in animal models. Additionally, this compound has been studied for its potential in treating cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
3-[(2,5-dimethylphenyl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-6-7-12(2)13(8-11)10-17-14-4-3-5-15(9-14)20(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVZTIGBREHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)

![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)
![2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)
![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7588238.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)

![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)


![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)